molecular formula C13H12N2O2 B2470074 N-benzyl-3-hydroxypyridine-4-carboxamide CAS No. 321600-62-8

N-benzyl-3-hydroxypyridine-4-carboxamide

Cat. No. B2470074
CAS RN: 321600-62-8
M. Wt: 228.251
InChI Key: JDOPUDBIYAMBJT-UHFFFAOYSA-N
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Description

N-benzyl-3-hydroxypyridine-4-carboxamide, also known as BHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BHPC is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Reactivity

  • N-Hydroxypyridine-2(1H)-thione Derivatives : Barton and Ferreira (1996) explored the synthesis of carboxamides using N-hydroxypyridine-2(1H)-thione derivatives. They found that the reaction with sulfenamide is particularly useful, producing valuable by-products of both synthetic and biological value, highlighting a clean transformation with minimal work-up and purification (Barton & Ferreira, 1996).

  • Synthesis and Mechanistic Insights : Mamedov et al. (2021) provided insights into the synthesis of 3-hydroxyindolin-2-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides. They highlighted the role of different substituents in the reaction process and revealed various competing reaction channels, which could impact the synthesis of similar compounds like N-benzyl-3-hydroxypyridine-4-carboxamide (Mamedov et al., 2021).

Biological Activity

  • Antiviral Activity : Senaweera et al. (2021) discovered an N-benzyl hydroxypyridone carboxamide antiviral hit inhibiting human cytomegalovirus in submicromolar range. They identified key pharmacophore features conferring optimal antiviral profile, which could be relevant for N-benzyl-3-hydroxypyridine-4-carboxamide (Senaweera et al., 2021).

  • Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues like N-benzyl-3-hydroxypyridine-4-carboxamide and evaluated them as potential antipsychotic agents. They analyzed binding to dopamine and serotonin receptors, suggesting possible applications of similar compounds in psychiatric treatments (Norman et al., 1996).

Chemical Modification and Optimization

  • Chemical Modification for Analgesic Properties : Ukrainets et al. (2015) considered the chemical modification of the pyridine moiety in molecules like N-benzyl-3-hydroxypyridine-4-carboxamide to optimize biological properties. Their focus on para-substituted derivatives could inform further research on the analgesic properties of similar compounds (Ukrainets et al., 2015).

  • Reactivity of N-oxides : Smirnov et al. (1973) conducted a comparative investigation on the reactivity of compounds like 2-benzyl-3-hydroxypyridine and its N-oxide, which could provide insight into the reactivity and potential applications of N-benzyl-3-hydroxypyridine-4-carboxamide (Smirnov et al., 1973).

properties

IUPAC Name

N-benzyl-3-hydroxypyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPUDBIYAMBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-hydroxypyridine-4-carboxamide

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